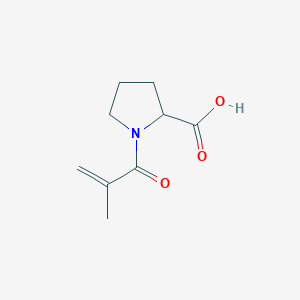

1-(2-Methylacryloyl)-L-proline

Description

Contextualization of Acryloyl and Methacryloyl Monomers in Polymer Research

Acryloyl and methacryloyl monomers are fundamental building blocks in polymer chemistry, prized for their ability to undergo radical polymerization to form a wide array of materials. nih.govresearchgate.net The presence of the vinyl group in these monomers allows for the formation of long polymer chains, and the nature of the substituent group dictates the final properties of the polymer, which can range from rigid and hydrophobic to flexible and hydrophilic. researchgate.net The reactivity of these monomers can be harnessed through various polymerization techniques, including conventional free radical polymerization and more controlled methods like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. nih.govacs.org This control over the polymerization process is crucial for producing polymers with well-defined molecular weights and low polydispersity, which are often required for high-performance applications. acs.org The versatility of acryloyl and methacryloyl monomers has led to their use in a vast range of applications, from common plastics and adhesives to specialized materials for drug delivery and tissue engineering. nih.goviaea.org

The L-Proline Moiety as a Chiral and Functional Building Block

Furthermore, L-proline is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms. rsc.org The incorporation of the chiral L-proline moiety into a polymer chain can induce chirality in the final material, which is highly desirable for applications such as asymmetric catalysis and chiral separations. rsc.orgrsc.org The presence of the carboxylic acid group in proline also provides a handle for further functionalization, allowing for the attachment of other molecules or the modulation of the polymer's solubility and responsiveness to stimuli like pH. nih.gov The biocompatibility and biodegradability of proline-based polymers also make them attractive candidates for biomedical applications. pku.edu.cn

Significance of 1-(2-Methylacryloyl)-L-proline as a Monomer for Tailored Polymeric Systems

The monomer this compound uniquely combines the polymerizable nature of the methacryloyl group with the chirality and functionality of the L-proline ring. This strategic combination allows for the synthesis of polymers with a high degree of structural control and tailored properties. The methacryloyl group provides the means for polymerization, while the L-proline moiety introduces chirality, rigidity, and a functional handle for further modification.

Polymers derived from this compound have shown promise in a variety of applications. For instance, their chiral nature makes them suitable for use as catalysts in asymmetric synthesis, where the polymer's chiral environment can influence the stereochemical outcome of a reaction. rsc.orgmpg.de Additionally, the incorporation of the proline ring can lead to polymers that are responsive to environmental stimuli, such as temperature and pH. acs.orgacs.org This "smart" behavior is of great interest for the development of materials for drug delivery systems, sensors, and actuators. The ability to create self-bridged gels from this monomer without the need for a cross-linker further highlights its unique polymerization characteristics. acs.org

Scope and Objectives of Research on this compound

Research on this compound is multifaceted, with several key objectives driving the field forward. A primary focus is on the controlled synthesis of polymers based on this monomer. This involves exploring different polymerization techniques, such as RAFT polymerization, to achieve polymers with well-defined molecular weights, narrow molecular weight distributions, and specific architectures (e.g., block copolymers). acs.orgnih.gov

Another major research direction is the detailed characterization of the resulting polymers. This includes studying their solution properties, thermal behavior, and mechanical properties. researchgate.netacs.org A significant area of investigation is the exploration of the chiroptical properties of these polymers and how the chirality of the proline unit is transferred to the macromolecular level.

The ultimate goal of much of this research is to exploit the unique properties of poly(this compound) for specific applications. This includes their use as:

Supported organocatalysts: Leveraging the chiral proline moiety for asymmetric reactions. mpg.denih.gov

Stimuli-responsive materials: Creating "smart" hydrogels and other materials that respond to changes in temperature or pH. acs.orgacs.org

Biomaterials: Utilizing the biocompatibility of proline for applications in drug delivery and tissue engineering. iaea.org

The ongoing research aims to establish clear structure-property relationships to enable the rational design of new and improved polymeric materials based on this compound for a wide range of advanced applications.

Interactive Data Table: Properties of Proline-Based Monomers

| Monomer Name | Polymerization Method | Key Polymer Properties | Potential Applications |

| This compound | Radical Polymerization, RAFT | Chiral, Thermoresponsive, Forms self-bridged gels | Asymmetric Catalysis, Smart Materials, Drug Delivery |

| N-acryloyl-L-proline | RAFT Polymerization | Water-soluble, Thermoresponsive | Pharmaceuticals, Smart Polymers |

| O-acryloyl and O-methacryloyl derivatives of hydroxyproline (B1673980) | Chemoselective O-acylation followed by polymerization | Biocompatible, Functionalizable | Polymeric Organocatalysts, Macromolecular Synthesis |

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO3 |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C9H13NO3/c1-6(2)8(11)10-5-3-4-7(10)9(12)13/h7H,1,3-5H2,2H3,(H,12,13) |

InChI Key |

SJAYUJDJZUWFDO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)N1CCCC1C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Methylacryloyl L Proline

Direct N-Acylation of L-Proline with Methacryloylating Agents

The most direct and widely employed method for the synthesis of 1-(2-methylacryloyl)-L-proline is the N-acylation of L-proline. This reaction involves the formation of an amide bond between the secondary amine of the proline ring and a methacryloyl group.

Reaction with Methacryloyl Chloride

A common and effective procedure for the synthesis of this compound involves the reaction of L-proline with methacryloyl chloride. prepchem.com This Schotten-Baumann-type reaction is typically carried out in a biphasic system to facilitate the reaction and subsequent purification.

In a representative synthesis, L-proline is dissolved in an aqueous solution and the pH is adjusted to be alkaline, which deprotonates the carboxylic acid and activates the secondary amine for nucleophilic attack. Methacryloyl chloride, dissolved in an organic solvent such as diethyl ether, is then added portionwise to the aqueous solution of L-proline. prepchem.com The reaction is performed under controlled temperature conditions, often at ambient temperature, while maintaining a constant alkaline pH. prepchem.com The basic conditions neutralize the hydrochloric acid generated during the acylation, driving the reaction to completion.

Upon completion, the product is isolated by a series of extraction steps. The aqueous phase is first washed with an organic solvent to remove any unreacted methacryloyl chloride and other organic-soluble impurities. The aqueous phase is then acidified to protonate the carboxylic acid group of the product, rendering it more soluble in organic solvents. prepchem.com Subsequent extraction with a suitable organic solvent, such as ethyl acetate (B1210297), allows for the separation of the desired N-methacryloyl-L-proline from the aqueous phase. prepchem.com The final product can be purified by crystallization. prepchem.com

Optimization of Reaction Parameters (e.g., pH, Temperature, Solvent Systems)

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters include pH, temperature, and the choice of solvent.

pH: Maintaining an alkaline pH, typically between 10.5 and 10.7, is critical during the acylation reaction. prepchem.com This is achieved by the addition of a base, such as sodium hydroxide (B78521), to the reaction mixture. prepchem.com The basic environment ensures that the secondary amine of L-proline is sufficiently nucleophilic to attack the electrophilic carbonyl carbon of methacryloyl chloride. It also serves to neutralize the HCl byproduct, preventing the protonation of the amine and stopping the reaction.

Temperature: The reaction is generally conducted at ambient or reduced temperatures to control the reactivity of methacryloyl chloride and minimize potential side reactions, such as polymerization of the methacrylate (B99206) moiety. prepchem.com

Solvent Systems: A biphasic solvent system, commonly a mixture of water and a water-immiscible organic solvent like diethyl ether, is often employed. prepchem.com L-proline and the base are dissolved in the aqueous phase, while the methacryloyl chloride is introduced in the organic phase. This setup allows for efficient reaction at the interface of the two phases and simplifies the initial purification steps. For the extraction of the final product after acidification, solvents like ethyl acetate are used. prepchem.com

| Parameter | Optimized Condition | Rationale |

| pH | 10.5 - 10.7 | Ensures nucleophilicity of the proline amine and neutralizes HCl byproduct. prepchem.com |

| Temperature | Ambient | Controls reactivity and minimizes side reactions. prepchem.com |

| Solvent | Water/Diethyl Ether (Biphasic) | Facilitates reaction and initial separation. prepchem.com |

| Extraction Solvent | Ethyl Acetate | Efficiently extracts the product after acidification. prepchem.com |

Comparative Analysis with Related Proline-Based Monomer Syntheses

The synthesis of this compound can be better understood by comparing it with the synthesis of structurally similar proline-based monomers.

Synthesis of N-Acryloyl-L-proline

The synthesis of N-acryloyl-L-proline is very similar to that of its methacryloyl counterpart, primarily involving the acylation of L-proline with acryloyl chloride. rsc.org This reaction is also typically performed under Schotten-Baumann conditions.

In a typical procedure, L-proline is dissolved in an aqueous solution of sodium hydroxide and cooled in an ice bath. rsc.org Acryloyl chloride is then added dropwise to the cooled solution. After the addition, the reaction mixture is stirred and allowed to warm to room temperature. rsc.org The mixture is then acidified with hydrochloric acid, and the product is extracted with an organic solvent like chloroform. rsc.org Purification is often achieved through recrystallization from a solvent such as cold ethyl acetate. rsc.org The use of acryloyl chloride instead of methacryloyl chloride is the key difference, leading to a monomer with a vinyl group instead of a methyl-substituted vinyl group. This structural difference can influence the polymerization behavior and properties of the resulting polymers.

Routes from Precursors (e.g., Glutamic Acid)

While direct acylation of proline is the most common route, other amino acids can serve as precursors for related functional monomers. For instance, glutamic acid has been used to synthesize bio-based diacid monomers for applications in polymer chemistry, such as in the formation of alkyd resins. rsc.org

Spectroscopic Characterization for Monomer Confirmation

The confirmation of the structure of the synthesized this compound monomer is achieved through various spectroscopic techniques.

A key piece of physical data for the characterization of a solid compound is its melting point. For a purified sample of N-methacryloyl-L-proline, a melting point of 102–104.5°C has been reported. prepchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In the ¹H NMR spectrum of N-acryloyl-L-proline, characteristic signals for the vinyl protons (-CH=CH₂) are observed in the range of δ 6.10-6.68 ppm and δ 5.68-5.76 ppm. rsc.org The proton on the α-carbon of the proline ring appears between δ 4.39-4.92 ppm. rsc.org The protons of the pyrrolidine (B122466) ring are also visible in their respective regions. rsc.org For this compound, one would expect to see signals for the methyl group on the double bond and slightly different chemical shifts for the vinyl protons.

¹³C NMR: The ¹³C NMR spectrum of N-acryloyl-L-proline shows distinct peaks for the carbonyl carbons of the carboxylic acid (δ 174.1 ppm) and the amide (δ 165.2 ppm). rsc.org The carbons of the vinyl group are found at δ 128.4 and 127.2 ppm. rsc.org The carbons of the proline ring also give characteristic signals. rsc.org For this compound, the presence of the additional methyl carbon would be a key identifier.

Infrared (IR) Spectroscopy: The IR spectrum of N-acryloyl-L-proline shows characteristic absorption bands for the O-H stretch of the carboxylic acid (2880 cm⁻¹), the C=O stretch of the carboxylic acid (1734 cm⁻¹), the C=O stretch of the amide (1637 cm⁻¹), and the C=C stretch of the vinyl group (1576 cm⁻¹). rsc.org Similar characteristic peaks would be expected for this compound, confirming the presence of the key functional groups.

| Spectroscopic Data for N-Acryloyl-L-proline rsc.org | |

| ¹H NMR (400 MHz, CD₃OD) | δ (ppm) |

| 6.10-6.68 | |

| 5.68-5.76 | |

| 4.39-4.92 | |

| 3.45-3.81 | |

| 1.83-2.39 | |

| ¹³C NMR (400 MHz, CD₃OD) | δ (ppm) |

| 174.1 | |

| 165.2 | |

| 128.4 | |

| 127.2 | |

| 59.4, 59.1 | |

| 47.1, 46.5 | |

| 31.8, 29.0 | |

| 24.8, 21.8 | |

| IR (KBr) | ν (cm⁻¹) |

| 2880 | |

| 1734 | |

| 1637 | |

| 1576 |

Derivatization Chemistry of L Proline and Its Acryloyl/methacryloyl Derivatives

Strategic Functionalization for Enhanced Properties and Analysis

The unique cyclic structure of L-proline, containing a secondary amine, presents specific challenges and opportunities for derivatization compared to primary amino acids. Strategic modification of its carboxyl and amine functional groups is essential for various analytical and synthetic purposes.

Esterification of the Carboxyl Group (e.g., Methylation)

Esterification of the carboxylic acid group in L-proline is a common first step in derivatization, particularly for gas chromatography (GC) analysis. This process increases the volatility of the amino acid. sigmaaldrich.comresearch-solution.com A widely used method is Fischer esterification, where the amino acid is treated with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of a strong acid catalyst like dry hydrogen chloride (HCl) gas. sciencemadness.orgpearson.com For instance, L-proline can be converted to its methyl ester by heating it in 3 N methanolic HCl. sigmaaldrich.comsigmaaldrich.com This methylation step is crucial as the underivatized carboxyl group can lead to poor chromatographic peak shapes. sigmaaldrich.comsigmaaldrich.com

The general reaction for the esterification of L-proline is as follows: L-Proline + R-OH (in the presence of an acid catalyst) → L-Proline-O-R + H₂O

Other reagents, such as trimethylchlorosilane (TMCS) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can also be used for esterification. sigmaaldrich.com

Amine Group Modifications (e.g., Acetylation, Trifluoroacetylation)

Following esterification, the secondary amine group of the proline ring is typically acylated to further increase volatility and improve chromatographic performance. sigmaaldrich.com Common acylating agents include acetic anhydride (B1165640) and trifluoroacetic anhydride (TFAA). sigmaaldrich.comsigmaaldrich.com This two-step derivatization process, involving both esterification and acylation, ensures that all active hydrogens are replaced, which is essential for obtaining good peak shape and selectivity in GC analysis. sigmaaldrich.comsigmaaldrich.com

Trifluoroacetylation, in particular, offers the advantage of producing more volatile derivatives compared to acetylation, leading to shorter analysis times. sigmaaldrich.comsigmaaldrich.com However, unwanted trifluoroacetylation can sometimes occur as a side reaction in peptide synthesis. researchgate.net The choice of acylating reagent can also have a significant impact on the chromatographic separation of enantiomers. sigmaaldrich.comsigmaaldrich.com

Chiral Derivatization for Enantiomeric Resolution and Quantification

The separation and quantification of L-proline's enantiomer, D-proline, is crucial in many fields. Chiral derivatization, followed by chromatographic separation, is a powerful technique for this purpose.

Application of Chiral Derivatizing Reagents (e.g., NBD-Cl, TMPy, FMP-10)

Since proline lacks a strong chromophore, derivatization with a fluorescent reagent is often necessary for sensitive detection in high-performance liquid chromatography (HPLC). impactfactor.orgresearchgate.net 4-Chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) is a fluorescent derivatizing reagent used for this purpose. impactfactor.orgresearchgate.net The reaction of NBD-Cl with proline creates a derivative that can be detected at a specific wavelength, for example, 464 nm. impactfactor.orgresearchgate.net

Other reagents, such as 9-fluorenylmethyl chloroformate (FMOC-Cl), are also employed. researchgate.netjascoinc.com In a dual-reagent approach, o-phthalaldehyde (B127526) (OPA) can be used to derivatize primary amino acids, while FMOC is used for secondary amino acids like proline. jascoinc.com This allows for the simultaneous analysis of a mixture of amino acids. jascoinc.com

Chromatographic Separation Techniques (e.g., Chiral GC, NP-HPLC, RP-HPLC)

A variety of chromatographic techniques are utilized to separate the derivatized enantiomers of proline.

Chiral Gas Chromatography (GC): After achiral derivatization (esterification and acylation), proline enantiomers can be successfully separated on a chiral GC column, such as one with a trifluoroacetyl derivatized cyclodextrin (B1172386) stationary phase. sigmaaldrich.comsigmaaldrich.com This method offers high sensitivity and shorter analysis times compared to HPLC. sigmaaldrich.com

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC): NP-HPLC is another effective method for separating derivatized proline enantiomers. For instance, NBD-Cl derivatized proline has been separated on a CHIRALPAK-IA column using a mobile phase of ethanol with 0.1% trifluoroacetic acid (TFA). impactfactor.orgresearchgate.net Polysaccharide-based chiral stationary phases, like Chiralpak AD-H, are also widely used for the separation of proline derivatives. researchgate.netnih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC provides an alternative for the separation of derivatized proline enantiomers. For example, diastereomers of prolinamide, formed by derivatization with Marfey's reagent, have been separated on a Hypersil BDS C18 column. juniperpublishers.com

The choice of chromatographic technique and conditions, including the column, mobile phase, and temperature, significantly impacts the resolution of the enantiomers. researchgate.netnih.gov

Enantioreversal Phenomena Induced by Derivatization

An interesting phenomenon known as enantioreversal can be observed in the chiral separation of proline derivatives. Enantioreversal is the reversal of the elution order of enantiomers. sigmaaldrich.comsigmaaldrich.com This can be induced by changing the derivatizing reagent. For example, when analyzing methylated and subsequently acetylated proline enantiomers by chiral GC, using acetic anhydride as the acetylating agent results in one elution order, while using trifluoroacetic anhydride results in the opposite elution order. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This phenomenon can be a useful tool, for instance, in the analysis of trace amounts of one enantiomer in the presence of a large excess of the other. sigmaaldrich.comsigmaaldrich.com

Derivatization for Polymerization and Catalyst Design

Introduction of Polymerizable Moieties onto Chiral Scaffolds

The incorporation of polymerizable functionalities onto chiral molecules, such as the amino acid L-proline, is a foundational strategy in the development of advanced materials for catalysis and other specialized applications. This process transforms a small, chiral molecule into a monomer that can be polymerized to create macromolecules with a defined stereochemistry. The resulting chiral polymers can serve as recoverable and reusable catalysts, often exhibiting unique activities and selectivities compared to their monomeric counterparts.

A key example of this approach is the synthesis of 1-(2-Methylacryloyl)-L-proline. This is achieved by reacting L-proline with methacryloyl chloride. prepchem.com This reaction attaches the methacryloyl group, a readily polymerizable moiety, to the nitrogen atom of the proline ring. The resulting compound, this compound, retains the inherent chirality of the original L-proline molecule while gaining the ability to participate in polymerization reactions.

The synthesis of this compound is typically carried out in a basic aqueous solution. L-proline is dissolved in water with a base, such as sodium bicarbonate, and then treated with methacryloyl chloride. prepchem.com The base is crucial for neutralizing the hydrochloric acid that is generated during the reaction. The product can then be isolated and purified for subsequent polymerization.

Once synthesized, this compound can be polymerized using various techniques, including free radical polymerization, to yield poly(this compound). These polymers, which possess a chiral backbone or chiral pendant groups, have been investigated for their potential as organocatalysts. rsc.orgscispace.comwiley.com For instance, proline and its derivatives are known to be effective catalysts for various asymmetric reactions, such as aldol (B89426) and Michael additions. rsc.orgmdpi.comlongdom.org By immobilizing the proline unit onto a polymer chain, the catalyst can be easily separated from the reaction mixture by filtration, allowing for its recovery and reuse. nih.gov This is a significant advantage over homogeneous catalysts, which often require complex and costly separation processes.

Furthermore, the polymeric nature of the catalyst can influence its catalytic activity and selectivity. The local environment created by the polymer chain around the catalytic sites can affect the transition states of the catalyzed reaction, sometimes leading to enhanced enantioselectivity compared to the monomeric catalyst. rsc.org Researchers have explored the use of these chiral polymers in various forms, including as soluble polymers, cross-linked beads, and nanoparticles. acs.orgnih.gov

The table below summarizes a typical synthesis of this compound.

| Reactant 1 | Reactant 2 | Solvent | Base | pH | Product |

| L-proline | Methacryloyl chloride | Water and Diethyl ether | Sodium bicarbonate and Sodium hydroxide (B78521) | 10.5-10.7 | This compound |

Polymerization Mechanisms and Controlled Synthesis Strategies

Controlled Radical Polymerization of 1-(2-Methylacryloyl)-L-proline

Controlled radical polymerization techniques are pivotal in synthesizing well-defined polymers with predictable molecular weights and narrow molecular weight distributions.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile method for controlling the polymerization of a wide range of monomers, including acrylamides and methacrylamides derived from amino acids. sigmaaldrich.comsigmaaldrich.com This technique allows for the synthesis of polymers with predetermined molecular weights and low polydispersity by adding a suitable RAFT agent to a conventional free-radical polymerization system. sigmaaldrich.comboronmolecular.com The retention of the thiocarbonylthio group at the polymer chain end enables the synthesis of complex architectures like block copolymers. sigmaaldrich.comboronmolecular.com

The choice of the chain transfer agent (CTA) is critical for the success of RAFT polymerization. sigmaaldrich.com For the polymerization of acrylamide-based monomers containing proline, different types of CTAs have been investigated. Dithioesters and dithiocarbamates are two common classes of CTAs used.

In the RAFT polymerization of related N-acryloyl-l-proline (A-Pro-OH), a dithiocarbamate-type RAFT agent, benzyl (B1604629) 1-pyrrolecarbodithioate, was found to be more efficient than the dithiobenzoate-type CTA, benzyl dithiobenzoate. acs.org The dithiocarbamate (B8719985) CTA facilitated the controlled synthesis of poly(A-Pro-OH). acs.org For other acrylamide (B121943) derivatives, such as N-acryloylmorpholine, dithiobenzoates like tert-butyl dithiobenzoate (tBDB) and menthonyl dithiobenzoate (MDB) have demonstrated excellent control, yielding polymers with polydispersity indices (PDI) below 1.1. acs.org The efficacy of a CTA is often evaluated by its ability to produce a linear increase of molecular weight with monomer conversion and a narrow molecular weight distribution. acs.org Trithiocarbonates are another class of CTAs suitable for styrenic and methacrylic monomers. nih.gov

Table 1: Examples of Chain Transfer Agents (CTAs) Used in RAFT Polymerization of Proline-Containing Monomers

| CTA Type | Specific Agent | Monomer | Efficacy/Observations | Reference |

| Dithiocarbamate | Benzyl 1-pyrrolecarbodithioate | N-acryloyl-l-proline | Efficient for controlled synthesis. | acs.org |

| Dithiobenzoate | Benzyl dithiobenzoate | N-acryloyl-4-trans-hydroxy-l-proline | Confirmed controlled polymerization. | acs.org |

| Dithiobenzoate | tert-Butyl dithiobenzoate (tBDB) | N-acryloylmorpholine | PDI < 1.1, good control. | acs.org |

| Trithiocarbonate (B1256668) | Dodecyl 1-phenylethyl trithiocarbonate | L-proline functionalized styrene (B11656) | Suitable for styrenic monomers. | nih.gov |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Kinetic and Mechanistic Studies of RAFT Polymerization

Kinetic studies of RAFT polymerization provide insight into the reaction mechanism and the degree of control achieved. A key indicator of a well-controlled RAFT polymerization is a linear relationship between the number-average molecular weight (Mn) of the polymer and monomer conversion. acs.orgnih.gov This linearity suggests that the number of polymer chains remains constant throughout the reaction, a hallmark of a living polymerization. nih.gov

The polymerization rate is influenced by factors such as monomer concentration, initiator concentration, and temperature. semanticscholar.org For the RAFT polymerization of related acrylamide monomers, kinetic plots often show a linear increase in monomer conversion over time, confirming a controlled process. nih.gov However, deviations from ideal behavior can occur. For instance, in the polymerization of N-acryloylmorpholine, a leveling off of the Mn vs. conversion curve was observed at high conversions (>80%), which was attributed to the degradation of dithioester end groups. acs.org Mechanistic studies using techniques like in situ 1H NMR spectroscopy have been employed to directly observe the initial stages of polymerization, revealing details about the fragmentation selectivity of intermediate radicals and identifying rate-determining steps. acs.org

Atom Transfer Radical Polymerization (ATRP) is another powerful controlled radical polymerization technique used for synthesizing well-defined polymers. labinsights.nl It involves the reversible activation and deactivation of growing polymer chains by a transition metal complex, typically copper-based. labinsights.nlgoogle.com This method allows for the polymerization of a wide variety of monomers, including styrenes, (meth)acrylates, and acrylamides, under mild conditions. labinsights.nl

While specific studies on the ATRP of this compound are not prevalent, the technique has been successfully applied to other structurally similar amino acid-based acrylamides. For example, the homopolymerization of N-acryloyl-L-alanine was successfully carried out via ATRP at room temperature in various solvents, including water and methanol (B129727), yielding polymers with good yield and narrow molecular weight distributions. nih.govlookchem.com Similarly, N-acryloyl-L-phenylalanine has been directly polymerized via ATRP under mild conditions. researchgate.net These examples demonstrate the potential applicability of ATRP for the controlled synthesis of polymers from proline-based acrylamide monomers, offering an alternative route to well-defined polymer architectures. researchgate.net

Photocrosslinking and Radiation-Induced Polymerization

Beyond controlled radical methods, polymerization can also be initiated by high-energy sources like ultraviolet (UV) light or gamma radiation. These techniques are often used for creating crosslinked polymer networks or hydrogels. nih.govmdpi.com

Radiation-induced polymerization utilizes ionizing radiation, such as gamma rays, to generate free radicals from the monomer or solvent, which then initiate polymerization. nih.govichtj.waw.pl This method has the advantage of not requiring chemical initiators, which can be beneficial for biomedical applications where purity is paramount. mdpi.comiaea.org The polymerization of acrylamide and its derivatives in aqueous solutions via gamma-ray irradiation has been extensively studied. ichtj.waw.pl The process can be used to form hydrogels, and the degree of crosslinking can be controlled by the radiation dose. nih.gov Studies on acryloyl- and methacryloyl-l-proline methyl esters have shown that they can undergo polymerization and crosslinking when induced by radiation. scilit.com The thermal behavior of L-proline itself has been shown to be affected by gamma irradiation, with changes in melting and decomposition temperatures observed after exposure. researchgate.net The polymerization rate in radiation-induced processes is typically dependent on the dose rate. ichtj.waw.pl

Photocrosslinking involves using UV light, often in the presence of a photoinitiator, to initiate polymerization and create a crosslinked network. This technique is particularly useful for curing coatings and creating patterned hydrogels. While specific research on the photocrosslinking of this compound is limited, the general principles are applicable to vinyl monomers.

Copolymerization with this compound as a Monomer

Copolymerization extends the functional possibilities of polymers derived from this compound by combining its properties with those of other monomers. Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are instrumental in synthesizing well-defined copolymers with controlled molecular weights and narrow polydispersity. acs.org

Block copolymers containing proline-based monomers can be synthesized to create materials with stimuli-responsive properties. A notable example involves the RAFT polymerization of proline-based acrylamide monomers, such as N-acryloyl-L-proline methyl ester and N-acryloyl-4-trans-hydroxy-L-proline. researchgate.net This approach yields dual thermoresponsive block copolymers that exhibit both a lower critical solution temperature (LCST) and an upper critical solution temperature (UCST). researchgate.net

The synthesis begins by creating a macro-chain transfer agent (macro-CTA) from one monomer, which then initiates the polymerization of the second monomer to form the block copolymer. For instance, a block copolymer composed of a thermo-responsive poly(N-acryloyl-L-proline methyl ester) block and a water-soluble poly(N-acryloyl-4-trans-hydroxy-L-proline) block demonstrated a soluble-insoluble-soluble transition in acidic water, highlighting the sophisticated responsiveness achievable with these structures. researchgate.net The synthesis of such block copolymers can be achieved via controlled radical polymerization methods, including nitroxide-mediated radical polymerization (NMP) and RAFT, which allow for the creation of multi-block structures by sequentially adding different monomers. sigmaaldrich.comnih.gov

| Parameter | Value / Observation |

|---|---|

| Copolymer Composition | Poly(A-Pro-OMe)-b-Poly(A-Hyp-OH) with a comonomer ratio of 27/73 |

| Lower Critical Solution Temperature (LCST) | 19–21 °C (in acidic water) |

| Upper Critical Solution Temperature (UCST) | 39–45 °C (in acidic water) |

| Controlling Factors | Comonomer composition and pH of the aqueous solution |

| Assembled Structure | Forms micelles with a dehydrated P(A-Pro-OMe) core upon heating above the LCST |

Statistical copolymers offer a method to average the properties of different monomers along a single polymer chain. The RAFT polymerization technique is particularly effective for creating statistical copolymers that include amino acid-based monomers. nih.gov This method allows for the synthesis of narrowly dispersed copolymers with controlled molecular weight and composition, even when incorporating multiple, functionally distinct peptide monomers alongside comonomers like N-(2-hydroxypropyl)methacrylamide (HPMA). nih.gov

To successfully copolymerize monomers containing reactive groups, such as the ε-amines of lysine (B10760008) or the carboxylic acid of proline, reaction conditions must be carefully controlled. For example, conducting the polymerization in an acidic buffer (e.g., pH 5.1) ensures that amine groups are protonated, preventing them from attacking and deactivating the trithiocarbonate RAFT agent. nih.gov Kinetic studies of such copolymerizations confirm that the process is controlled, showing a linear evolution of molecular weight with monomer conversion and resulting in low dispersity values. nih.govmdpi.com The properties of the final copolymer, such as its glass transition temperature and solubility, are influenced by the ratio of the comonomers. acs.org

Graft copolymerization allows for the attachment of polymer chains onto a backbone polymer, creating complex architectures with tailored properties. Proline-based monomers can be grafted from various scaffolds, including natural polymers like cellulose (B213188) and synthetic structures like hyperbranched polymers. researchgate.netresearchgate.net Using a "grafting from" approach via RAFT polymerization, poly(N-acryloyl-L-proline) chains have been grown from a cellulose backbone. researchgate.net This results in amphiphilic brush copolymers that can self-assemble into pH-sensitive micelles in aqueous solutions. researchgate.net

Similarly, proline derivatives can be incorporated into hyperbranched polymers. One strategy involves the copolymerization of ethylene (B1197577) with a protected proline acrylate (B77674) comonomer using a cationic Pd-diimine catalyst. researchgate.net This process yields well-defined hyperbranched polyethylene (B3416737) copolymers carrying L-proline units. researchgate.net These complex structures can serve as recyclable organocatalysts for asymmetric reactions. researchgate.net The incorporation of bulky side groups, such as those derived from proline, can significantly alter the physical properties of the hyperbranched polymer, including its intrinsic viscosity and thermal stability. acs.org

| Parameter | Description |

|---|---|

| Backbone Scaffold | Cellulose |

| Grafted Polymer | Poly(N-acryloyl-L-proline) |

| Polymerization Method | Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization |

| Resulting Structure | Amphiphilic cellulose-graft-poly(N-acryloyl-L-proline) brush copolymer |

| Key Property | Self-assembles into pH-responsive micelles in aqueous solution |

Achieving control over the specific sequence of monomers in a polymer chain is a significant goal in polymer science, as it dictates the material's ultimate properties and functions. nih.gov Advanced techniques in controlled radical polymerization have made the synthesis of sequence-controlled multiblock copolymers possible in a one-pot reaction. nih.govresearchgate.net One innovative approach involves regulating the activity of the chain transfer agent during a RAFT polymerization, which enables the creation of multiblock copolymers with on-demand control over the dispersity of each block. nih.gov This allows for the synthesis of complex architectures such as pentablock, octablock, and even decablock copolymers with precise arrangements. nih.govresearchgate.net

Another strategy for sequence control is to use a syndiospecific catalyst for the ring-opening polymerization of a mixture of two different enantiomerically pure monomers. kinampark.com If the catalyst exhibits a high degree of stereochemical control, it will alternately select one monomer and then the other, forcing the formation of a highly alternating copolymer. kinampark.com For copolymers made via chain-growth processes like RAFT, the composition can be finely tuned by controlling the monomer feed ratio, leading to predictable molecular weights and molar fractions of each component in the final polymer. researchgate.netnih.gov

Ring-Opening Polymerization for Related Polypeptide Structures (as a comparative study)

In contrast to the radical polymerization of (meth)acrylamide monomers, polypeptides with related structures, such as poly-L-proline and poly-L-hydroxyproline, are synthesized via the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). frontiersin.orgoup.com This method is a cornerstone for producing well-defined synthetic polypeptides and has been instrumental in creating materials that mimic natural proteins. chemrxiv.orgnih.gov The ROP of NCAs is a chain-growth process that can, under controlled conditions, proceed in a living manner, enabling the synthesis of block copolypeptides with defined sequences and compositions. illinois.edu

Recent advancements have overcome long-standing challenges in this field, such as the difficult polymerization of proline NCA (ProNCA). oup.com An unexpected discovery showed that water can act as a co-catalyst, facilitating proton transfer and dramatically accelerating the ROP of ProNCA from days or weeks to mere minutes, yielding well-defined poly-L-proline. oup.comnih.govacs.org Similarly, the direct ROP of unprotected hydroxyproline (B1673980) NCA has been achieved, allowing for the facile, one-step synthesis of poly-L-hydroxyproline with either linear or branched topologies and high molecular weights. chemrxiv.orgchemrxiv.org

The ring-opening polymerization of NCAs can proceed through several mechanisms, with the two most common being the normal amine mechanism (NAM) and the activated monomer mechanism (AMM). illinois.edumpg.de The specific pathway is determined by the choice of initiator and the reaction conditions. nih.gov

The Normal Amine Mechanism (NAM) is typically initiated by nucleophiles that bear at least one labile proton, such as primary amines. frontiersin.orgnih.gov In this process, the amine initiator attacks the C-5 carbonyl carbon of the NCA ring. nih.gov This is followed by ring opening and the elimination of carbon dioxide, which regenerates a primary amine at the chain end, allowing it to propagate by attacking another NCA monomer. nih.gov The NAM is considered a chain-growth process and is favored for producing polymers with controlled molecular weights and narrow dispersities, as side reactions are minimized. frontiersin.orgillinois.edu

| Feature | Normal Amine Mechanism (NAM) | Activated Monomer Mechanism (AMM) |

|---|---|---|

| Typical Initiators | Primary amines, nucleophiles with labile protons | Aprotic bases (e.g., tertiary amines), strong bases |

| Initiation Step | Nucleophilic attack by the initiator on the NCA's C-5 carbonyl | Deprotonation of the NCA monomer at the N-3 position |

| Propagating Species | Terminal amine group on the growing polymer chain | NCA anion attacks a neutral NCA monomer |

| Control over Polymerization | Generally provides better control over molecular weight and lower dispersity | Can lead to very high molecular weight but with broader dispersity and less control |

| Key Characteristic | Chain-growth process where the initiator becomes part of the polymer chain | Initiator acts as a base to generate the nucleophilic monomer; is regenerated |

Advanced Polymeric Systems Derived from 1 2 Methylacryloyl L Proline

Stimuli-Responsive Polymers and Hydrogels

Thermo-responsive polymers based on acryloyl-L-proline derivatives have been synthesized and are known to exhibit Lower Critical Solution Temperature (LCST) behavior in aqueous solutions. For instance, thermo-responsive hydrogels based on acryloyl-L-proline methyl ester have been investigated. Furthermore, novel dual thermoresponsive block copolymers derived from proline-based monomers have been shown to display both LCST and Upper Critical Solution Temperature (UCST) behavior. Despite these findings for related compounds, specific LCST or UCST values and the conditions under which these transitions occur for homopolymers of 1-(2-Methylacryloyl)-L-proline have not been documented in the available literature.

The incorporation of L-proline-based monomers into polymer structures has led to the development of dual-stimuli-responsive materials. For example, nanogels that respond to both temperature and pH have been reported. These materials leverage the inherent thermo-responsiveness of the polymer backbone and the pH-sensitivity of the proline residue. However, the specific synthesis and characterization of dual or multi-stimuli responsive materials explicitly derived from this compound are not described in the accessible research.

The responsive properties of stimuli-sensitive polymers can be finely tuned by altering their chemical structure, such as through copolymerization. For proline-based block copolymers, the comonomer composition and the pH of the aqueous solution have been found to significantly affect their thermoresponsive behaviors. By adjusting the ratio of different monomers, researchers can modulate the LCST and UCST of the resulting copolymers. Unfortunately, specific research detailing how the responsiveness of polymers containing this compound is modulated through copolymerization, including quantitative data on the shift in transition temperatures or pH sensitivity, is not available.

Chiral Polymers and Supramolecular Architectures

The chirality of the L-proline monomer imparts unique chiroptical properties to its corresponding polymers. Circular Dichroism (CD) spectroscopy is a key technique for studying these properties. For example, variable temperature CD studies on poly(acryloyl-L-proline-methyl ester) have revealed that the side chains have an ordered orientation at lower temperatures, which becomes disordered as the temperature increases. The CD spectra of poly-L-proline itself are well-characterized and known to show distinct signatures for different secondary structures, such as the polyproline II (PPII) helix. While these studies on related polymers provide insight into the expected chiroptical behavior, a detailed analysis of the CD spectra for homopolymers and copolymers of this compound is not present in the current body of scientific literature.

Induced Chirality and Supermolecular Assembly

This principle has been demonstrated in analogous polymer systems. For instance, a poly(phenylacetylene) bearing L-proline pendants was shown to adopt a prevailing one-handed helical conformation in water, confirmed by intense Cotton effects in its circular dichroism (CD) spectrum. nih.gov This induced helical structure is not always static; it can be influenced by external stimuli. The same L-proline-functionalized poly(phenylacetylene) exhibited a unique inversion of its helical sense in response to changes in solvent or upon interaction with specific chiral small molecules. nih.gov This highlights the dynamic nature of the supramolecular assembly, where the chiral information from the proline units is cooperatively transferred along the polymer backbone to create a higher-order structure whose conformation can be tuned. nih.gov

The formation of these ordered helical structures is a cornerstone of supramolecular assembly. The defined, rigid, and chiral nature of the polymer chains allows them to interact and pack in predictable ways, potentially leading to the formation of more complex, hierarchical materials. The ability to control the helix sense through external stimuli opens possibilities for creating responsive chiral materials and sensors.

Controlled Polymer Architectures and Nanomaterial Fabrication

Modern controlled/"living" radical polymerization (CLRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are powerful tools for the precise synthesis of polymers from amino acid-based monomers like this compound. sigmaaldrich.comrsc.org These methods allow for the creation of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures, including block copolymers and various nanomaterials. nih.govresearchgate.net

Synthesis of Well-Defined Block Copolymers and Oligomers

Well-defined block copolymers containing a poly(this compound) (PMLP) segment can be synthesized using sequential CLRP methods. nih.gov In a typical ATRP or RAFT process, a first monomer (e.g., styrene (B11656) or methyl methacrylate) is polymerized to create a "living" polymer chain, often referred to as a macroinitiator or a macro-chain transfer agent (macro-CTA). dergipark.org.tr Following the consumption of the first monomer, this compound is added to the system. The polymerization then resumes from the active chain end of the first block, leading to the growth of the second, PMLP block. This results in an A-B diblock copolymer with controlled block lengths. dergipark.org.trchinayyhg.com Photoinduced PET-RAFT polymerization has proven particularly effective for polymerizing various N-acryloyl amino acid monomers under mild conditions, yielding polymers with controlled molecular weights and narrow dispersities (Đ < 1.20). rsc.org

The synthesis of sequence-defined oligomers from proline-based building blocks has also been achieved. While not using radical polymerization, methods involving controlled, stepwise synthesis on a solid phase have been developed for hydroxyproline-based monomers. nih.gov This approach allows for the incorporation of diverse structural elements into defined, short polymer chains. nih.gov Similar principles could be adapted for oligomers of this compound.

Table 1: Representative Conditions for Controlled Radical Polymerization (CLRP) Techniques

| Parameter | ATRP (Atom Transfer Radical Polymerization) | RAFT (Reversible Addition-Fragmentation chain-Transfer) |

|---|---|---|

| Initiator | Alkyl Halide (e.g., Ethyl α-bromoisobutyrate) | Azo compound (e.g., AIBN) or Peroxide |

| Catalyst/Control Agent | Transition Metal Complex (e.g., CuBr/PMDETA) | Thiocarbonylthio compound (e.g., Dithiobenzoate, Trithiocarbonate) |

| Solvent | Toluene, DMF, Anisole, Water (with appropriate ligand) | Dioxane, Toluene, DMF, Methanol (B129727), Water |

| Temperature | Room Temperature to 110°C | 60°C to 120°C (Thermal); Room Temp (Photoinduced) |

| Key Features | Requires removal of metal catalyst. | Tolerant of a wide range of functional groups and solvents. |

Hyperbranched and Dendritic Polymeric Structures

Hyperbranched and dendritic polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. uoc.grnih.gov Dendrimers are perfectly branched and monodisperse, while hyperbranched polymers have a more irregular structure but can be synthesized in a simpler one-pot procedure. sigmaaldrich.comresearchgate.net

The synthesis of a hyperbranched polymer from this compound would require its modification into an ABₓ-type monomer, where 'A' is the polymerizable group and 'B' is a functional group that can react with 'A' or another group. A more common approach involves the self-condensing vinyl polymerization (SCVP) of an "inimer"—a molecule that contains both a vinyl group (for polymerization) and an initiating group. To create a hyperbranched structure based on PMLP, one could hypothetically design a synthetic route where the carboxylic acid of the proline monomer is functionalized to contain a latent initiating site for a different polymerization mechanism, or by copolymerizing the monomer with a specially designed branching agent. Due to the statistical nature of the branching, these polymers typically exhibit a high dispersity. uoc.gr While specific examples utilizing this compound are not prominent in the literature, the general principles of hyperbranched polymer synthesis provide a clear pathway for creating such complex, proline-functionalized architectures. researchgate.netinstras.com

Formation of Nanoparticles, Nanogels, and Polymer Brushes

The controlled architectures achievable with this compound serve as building blocks for various nanoscale materials.

Nanoparticles: Amphiphilic block copolymers, such as polystyrene-b-PMLP or poly(methyl methacrylate)-b-PMLP synthesized via CLRP, can self-assemble in solution to form polymeric nanoparticles. mdpi.com In a solvent selective for one block (e.g., water for the hydrophilic PMLP block), the insoluble blocks (e.g., polystyrene) collapse to form a solid core, while the soluble PMLP blocks form a stabilizing outer corona. nih.gov This process, often achieved through methods like emulsion precipitation or dialysis, results in well-defined core-shell nanoparticles, typically in the size range of 50-200 nm. nih.gov

Nanogels: Nanogels are nanoscale hydrogel particles formed from crosslinked polymer networks. nih.govnih.gov To synthesize nanogels from this compound, the monomer can be copolymerized with a di- or multi-vinyl cross-linking agent, such as ethylene (B1197577) glycol dimethacrylate (EGDMA), in a controlled manner. preprints.org This is typically performed using an emulsion or miniemulsion polymerization technique, where the polymerization is confined to nanoscale droplets, resulting in discrete, internally crosslinked nanogel particles. nih.gov The resulting nanogels are colloidally stable in aqueous media and possess the functional characteristics of the proline monomer.

Polymer Brushes: Polymer brushes are assemblies of polymer chains densely grafted by one end to a surface. nih.gov Poly(N-methacryloyl-L-proline) brushes can be synthesized using a "grafting from" approach. lpnu.ua This method involves a multi-step process where a substrate, such as a glass or silicon surface, is first functionalized with an initiator for a controlled polymerization technique like ATRP. lpnu.uadntb.gov.ua The surface-immobilized initiator is then used to initiate the polymerization of this compound directly from the surface, leading to the growth of a dense layer of end-tethered polymer chains. This creates a novel, biocompatible nanolayer with potential applications in creating non-fouling surfaces for medical implants or selective protein interaction systems. lpnu.ua

Table 2: Synthesis Steps for Poly(N-methacryloyl-L-proline) Brushes via Surface-Initiated Polymerization

| Step | Description | Example Reagents |

|---|---|---|

| 1. Surface Activation/Modification | Introduction of reactive functional groups (e.g., amines) onto the substrate surface. | Aminosilane (e.g., APTES) for glass or silicon substrates. |

| 2. Initiator Immobilization | Covalent attachment of a polymerization initiator to the activated surface. | Peroxide-containing initiator based on pyromellitic acid, or an ATRP initiator like 2-bromoisobutyryl bromide. |

| 3. "Grafting From" Polymerization | Polymerization of the monomer from the surface-tethered initiator sites to grow the polymer brush. | This compound monomer in a suitable solvent with appropriate catalyst/activator. |

| 4. Cleaning/Purification | Removal of any non-grafted polymer from the surface. | Washing with appropriate solvents (e.g., Soxhlet extraction). |

Chiral Catalysis Utilizing 1 2 Methylacryloyl L Proline Derivatives

Role of the L-Proline Stereocenter in Asymmetric Induction

The effectiveness of L-proline and its derivatives as asymmetric organocatalysts stems directly from the presence of a stereocenter within its rigid five-membered pyrrolidine (B122466) ring. libretexts.orgwikipedia.org This fixed stereochemistry is fundamental to inducing chirality in the products of the reactions it catalyzes. L-proline acts as a "simplest enzyme," utilizing a bifunctional acid-base mechanism to activate substrates. libretexts.org

The catalytic cycle typically involves the secondary amine of the proline ring reacting with a carbonyl donor, such as a ketone or aldehyde, to form a nucleophilic enamine intermediate. libretexts.orgwikipedia.org The stereocenter on the proline scaffold directs the enamine to adopt a specific, sterically-favored conformation. This chiral enamine then attacks an electrophile (e.g., an aldehyde in an aldol (B89426) reaction) from a specific face. libretexts.org The carboxylic acid group on proline plays a crucial role by acting as a Brønsted acid, activating the electrophile through hydrogen bonding and helping to lock the transition state into a highly ordered, chair-like conformation. wikipedia.org It is this well-defined, six-membered Zimmerman-Traxler-like transition state that governs the high stereoselectivity of the reaction, dictating the absolute configuration of the newly formed stereocenters in the product. wikipedia.org

Design and Synthesis of Chiral Catalysts

The modification of the L-proline scaffold, as seen in 1-(2-methylacryloyl)-L-proline, is a key strategy for developing advanced chiral catalysts with improved activity, stability, and recyclability.

Chiral Ionic Liquids (CILs) are a class of catalysts that combine the stereodirecting ability of a chiral molecule like L-proline with the advantageous properties of ionic liquids, such as low volatility, high thermal stability, and tunability. mdpi.comresearchgate.net L-proline can be incorporated into the CIL structure as either the cation or the anion. mdpi.comdntb.gov.ua

A common synthetic strategy involves the protonation of the L-proline's amine group with an acid (e.g., HCl) to form a proline-based cation. mdpi.com This cation is then combined with a desired anion, such as bis((trifluoromethyl)sulfonyl)amide ([NTf₂]⁻), through an ion exchange reaction to yield the final CIL. mdpi.com Alternatively, L-proline can act as the anion by pairing its carboxylate group with a suitable organic cation, like 1-ethyl-3-methylimidazolium (B1214524) ([Emim]⁺). researchgate.net This can be achieved using ion-exchange resins, where a cation-exchange resin is first treated with a solution of the desired organic cation (e.g., [Emim]Cl) and then neutralized with L-proline. researchgate.net These CILs have been shown to be effective organocatalysts, sometimes achieving higher conversions and enantioselectivities than unmodified L-proline. mdpi.comresearchgate.net

Immobilizing L-proline derivatives onto polymer supports is a widely used strategy to overcome the challenges of catalyst separation and recycling associated with homogeneous organocatalysis. dntb.gov.uanih.gov This heterogenization makes the catalyst easily recoverable by simple filtration, which is beneficial for large-scale industrial applications. dntb.gov.ua

One approach involves the synthesis of a polymerizable monomer containing the proline moiety. nih.gov For instance, a protected 4-hydroxy-L-proline can be functionalized with a polymerizable group. This monomer is then copolymerized with other monomers, such as styrene (B11656), using controlled polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to create well-defined polymer chains with pendant L-proline units. nih.gov After polymerization, deprotection of the functional groups yields the active polymer-supported catalyst. nih.gov These catalysts have demonstrated that the L-proline unit retains its catalytic activity, diastereoselectivity, and enantioselectivity when attached to a polymer scaffold. nih.gov

To further enhance catalyst recovery, L-proline derivatives can be immobilized onto magnetic nanoparticles (MNPs). nih.govnih.govresearchgate.net This approach allows for the simple and efficient separation of the catalyst from the reaction mixture using an external magnet. nih.govrsc.org

A typical procedure for creating these nanocatalysts involves a core-shell structure. researchgate.netmdpi.com First, a magnetic core, commonly iron oxide (Fe₃O₄), is synthesized. This core is then coated with a protective layer of silica (B1680970) (SiO₂) to prevent aggregation and provide a surface for functionalization. mdpi.com The silica surface is subsequently modified with linker molecules, such as an imidazolium-based ionic liquid, to which the L-proline derivative is covalently grafted. rsc.org This method not only facilitates catalyst recycling but can also enhance catalytic activity, particularly for reactions conducted in water, as the linker can create a favorable local environment for the reaction. rsc.org The resulting magnetic nanocatalysts have proven to be stable, reusable for multiple cycles without significant loss of activity, and highly effective. nih.govrsc.org

Polymer-Supported Chiral Catalysts

Applications in Asymmetric Organic Reactions

Catalysts derived from this compound and related structures are employed in a variety of carbon-carbon bond-forming reactions, most notably in asymmetric aldol reactions.

The asymmetric aldol reaction is a powerful method for constructing chiral β-hydroxy ketones, which are valuable building blocks in the synthesis of natural products and pharmaceuticals. researchgate.netunipa.it L-proline-based catalysts, including polymer-supported and MNP-immobilized versions, excel in catalyzing direct asymmetric aldol reactions. nih.govrsc.org

In a typical reaction, the L-proline derivative catalyzes the reaction between a ketone (e.g., cyclohexanone) and an aldehyde (e.g., a substituted benzaldehyde). nih.govrsc.org The catalyst forms a chiral enamine with the ketone, which then attacks the aldehyde with high facial selectivity, leading to the formation of the aldol product with excellent diastereoselectivity and enantioselectivity. libretexts.org

The use of supported catalysts offers significant advantages. For example, an L-proline catalyst grafted onto ionic liquid-modified magnetic nanoparticles demonstrated high activity (92% yield), diastereoselectivity (88:12 dr), and enantioselectivity (85% ee) for the reaction between cyclohexanone (B45756) and 2-nitrobenzaldehyde (B1664092) in water. rsc.org Similarly, proline-functionalized poly(methyl methacrylate) nanoparticles with a magnetic core showed high diastereoselective catalytic activity in the aldol reaction between p-nitrobenzaldehyde and cyclohexanone, also in an aqueous medium. nih.gov These systems can be easily recovered and reused multiple times, highlighting their practical utility. nih.govrsc.org

Table 1: Performance of Supported L-Proline Catalysts in Asymmetric Aldol Reactions

| Catalyst System | Ketone | Aldehyde | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Source(s) |

|---|---|---|---|---|---|---|

| L-proline on IL-modified magnetic nanoparticles | Cyclohexanone | 2-Nitrobenzaldehyde | 92 | 88:12 | 85 | rsc.org |

| L-proline on IL-modified magnetic nanoparticles | Cyclohexanone | 4-Nitrobenzaldehyde | 99 | 95:5 | 96 | mdpi.com |

| Proline-functionalized PMMA nanoparticles (magnetic) | Cyclohexanone | p-Nitrobenzaldehyde | High | High | - | nih.gov |

Asymmetric Michael Addition Reactions

The asymmetric Michael addition stands as a cornerstone of stereoselective carbon-carbon bond formation in organic synthesis. The utilization of chiral catalysts derived from L-proline and its analogs is a well-established strategy to induce enantioselectivity in these reactions. In a hypothetical scenario where derivatives of this compound, such as its polymer, poly(this compound), are employed as catalysts, the reaction mechanism would likely proceed through the established enamine catalysis pathway.

The catalytic cycle would commence with the reaction between a ketone donor and the secondary amine of the L-proline moiety of the catalyst to form a chiral enamine intermediate. This enamine would then undergo a nucleophilic attack on the Michael acceptor, typically an α,β-unsaturated carbonyl compound or nitroalkene. The stereochemistry of this addition would be directed by the chiral environment provided by the L-proline scaffold within the polymer backbone. Subsequent hydrolysis of the resulting iminium ion would release the chiral product and regenerate the catalyst for further cycles.

The effectiveness of such a polymeric catalyst would be influenced by several factors, including the accessibility of the catalytic sites within the polymer matrix, the solvent used for the reaction, and the nature of the substrates. The polymer backbone, derived from the methylacryloyl group, could potentially influence the catalyst's solubility and steric environment, thereby impacting its activity and selectivity.

Catalytic Performance Evaluation

A thorough evaluation of the catalytic performance of any new chiral catalyst, including hypothetical derivatives of this compound, would necessitate a detailed assessment of its stereoselectivity and operational stability.

Enantioselectivity and Diastereoselectivity Assessments

The primary measure of a chiral catalyst's efficacy is its ability to produce a significant excess of one enantiomer over the other, quantified as enantiomeric excess (ee). Similarly, for reactions that can generate diastereomers, the diastereomeric ratio (dr) is a critical parameter.

Should research be conducted on poly(this compound) as a catalyst for the asymmetric Michael addition between a model ketone (e.g., cyclohexanone) and a model Michael acceptor (e.g., β-nitrostyrene), the results would be meticulously analyzed. The enantiomeric excess of the product would be determined using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC). The diastereomeric ratio would be ascertained from the crude reaction mixture using techniques like ¹H NMR spectroscopy.

A hypothetical data set for such an investigation might be presented as follows:

Table 1: Hypothetical Enantioselectivity and Diastereoselectivity in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene Catalyzed by Poly(this compound)

| Entry | Solvent | Temperature (°C) | Yield (%) | dr (syn:anti) | ee (%) of major diastereomer |

| 1 | Toluene | 25 | 85 | 90:10 | 92 |

| 2 | CH₂Cl₂ | 25 | 88 | 88:12 | 89 |

| 3 | THF | 25 | 75 | 85:15 | 85 |

| 4 | Toluene | 0 | 82 | 92:8 | 95 |

This table is for illustrative purposes only and is not based on published experimental data.

Catalyst Recyclability and Stability

A significant advantage of using polymeric catalysts is the potential for easy separation from the reaction mixture and subsequent reuse. The recyclability and stability of a poly(this compound) catalyst would be a crucial aspect of its evaluation.

After the initial reaction, the polymer-supported catalyst could theoretically be recovered by simple filtration or precipitation followed by washing. The recovered catalyst would then be used in subsequent reaction cycles under identical conditions. The yield, enantioselectivity, and diastereoselectivity of each cycle would be monitored to assess the catalyst's stability and any potential loss of activity.

The findings of such a study could be summarized in a table similar to the one below:

Table 2: Hypothetical Recyclability Study of Poly(this compound) in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

| Cycle | Yield (%) | dr (syn:anti) | ee (%) |

| 1 | 85 | 90:10 | 92 |

| 2 | 84 | 90:10 | 91 |

| 3 | 82 | 89:11 | 91 |

| 4 | 80 | 89:11 | 90 |

| 5 | 78 | 88:12 | 89 |

This table is for illustrative purposes only and is not based on published experimental data.

The data would indicate the robustness of the catalyst over multiple uses. A minimal decrease in yield and stereoselectivity over several cycles would signify a stable and efficient recyclable catalyst.

Computational and Theoretical Investigations of 1 2 Methylacryloyl L Proline Systems

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to predicting the intrinsic properties of the 1-(2-Methylacryloyl)-L-proline monomer and its polymer. These methods can determine stable geometries, electronic characteristics, and potential reaction pathways.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study amino acids and their derivatives. wiley.commdpi.com For the this compound monomer, DFT calculations are employed to optimize the molecular geometry, providing precise information on bond lengths, bond angles, and dihedral angles. These calculations help identify the most stable three-dimensional structure of the molecule.

Furthermore, DFT is used to compute a range of electronic and spectroscopic properties. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Theoretical vibrational frequencies can also be calculated and correlated with experimental infrared (IR) and Raman spectra to confirm structural assignments. nih.gov

For the polymer, poly(this compound), DFT studies are often performed on small oligomeric models (dimers, trimers) to understand the interactions between adjacent monomer units. ias.ac.in These calculations can elucidate how polymerization affects the electronic properties and conformation of the proline ring and the amide linkage. Such studies are critical for understanding the nature of interactions between the polymer and other molecules, such as solvents or active pharmaceutical ingredients. ias.ac.in

Table 1: Typical Parameters Calculated Using DFT for this compound Systems

| Parameter | Description | Relevance |

| Optimized Geometry | The lowest energy arrangement of atoms, defining bond lengths and angles. | Provides the most stable 3D structure of the monomer and polymer segments. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Determines electronic properties and chemical reactivity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the kinetic stability of the molecule. |

| Mulliken Atomic Charges | Distribution of electron density among the atoms in the molecule. | Helps understand electrostatic interactions and reactive sites. |

| Vibrational Frequencies | Theoretical prediction of molecular vibrations corresponding to IR/Raman peaks. | Aids in the interpretation of experimental spectroscopic data. |

| Interaction Energy | The energy change when two or more molecules interact. | Quantifies the strength of intermolecular forces, such as hydrogen bonding. ias.ac.in |

The stereochemistry of this compound is complex, primarily due to two key structural features: the puckering of the five-membered proline ring and the potential for isomerism around the amide bond.

The proline ring is not planar and can adopt two main puckered conformations, known as Cγ-endo ("UP") and Cγ-exo ("DOWN"). In these conformations, the Cγ atom is displaced either on the same or opposite side of the ring as the carboxyl group. The energy difference between these puckered states is small, and the ring can be flexible.

Additionally, the amide bond formed between the proline nitrogen and the methylacryloyl group can exist in either a cis or trans conformation. Unlike most other amino acids, the energy barrier for cis-trans isomerization in N-substituted prolines is relatively low, leading to significant populations of both isomers in solution. nih.govnih.gov Computational methods, such as ab initio calculations and DFT, are used to determine the relative energies of these different conformers and the energy barriers for their interconversion. nih.gov The dominant conformation in solution is influenced by factors like the solvent and the steric bulk of the N-acyl group. nih.gov The presence of the methylacryloyl group can introduce specific steric interactions that may favor one conformation over others.

Table 2: Key Conformational States of the this compound Monomer Unit

| Isomerism | Conformations | Description |

| Amide Bond | cis / trans | Rotation around the C-N bond of the amide linkage. |

| Proline Ring Pucker | Cγ-endo / Cγ-exo | Up or down puckering of the five-membered pyrrolidine (B122466) ring. |

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this includes studying its polymerization and potential degradation pathways.

Radical Initiated Processes: The polymerization of vinyl monomers like this compound typically proceeds via a free-radical mechanism. Quantum chemical calculations can be used to model the key steps of this process:

Initiation: Modeling the decomposition of an initiator molecule to form primary radicals.

Propagation: Calculating the activation energy for the addition of a radical to the double bond of the monomer. This step is repeated to grow the polymer chain.

Termination: Investigating the pathways by which two growing polymer radicals combine or disproportionate to terminate the polymerization.

Computational studies on related acrylate (B77674) and acrylamide (B121943) systems have provided detailed insights into the energetics of these processes, helping to explain polymerization kinetics and polymer morphology. upenn.edu

Oxidation Pathways: The proline ring can be susceptible to oxidation by reactive oxygen species. Theoretical studies can map out the potential energy surface for reactions with oxidants. By calculating the energies of reactants, transition states, and products, the most likely oxidation pathways can be identified. These calculations can determine which hydrogen atoms on the proline ring are most susceptible to abstraction and can model the subsequent reactions of the resulting radical, providing a molecular-level understanding of the polymer's stability and degradation. nih.gov

Simulations of Polymer Behavior and Interactions

While quantum mechanics is ideal for studying individual molecules or small oligomers, classical molecular dynamics (MD) simulations are better suited for investigating the behavior of large polymer chains and their interactions with the environment.

Polymers containing amino acid residues, such as poly(this compound), are often "smart" or stimuli-responsive, meaning their solubility in a solvent (like water) can change dramatically in response to external stimuli such as temperature or pH. uno.edu This behavior is typically associated with a phase transition, such as a Lower Critical Solution Temperature (LCST), where the polymer becomes insoluble upon heating.

Molecular dynamics simulations are a key tool for predicting and understanding these phase transitions. uno.eduscispace.com In a typical simulation, a model of the polymer chain is placed in a simulation box filled with solvent molecules. By running the simulation at different temperatures, one can observe changes in the polymer's conformation. Below the LCST, the polymer adopts an extended, random coil conformation, well-solvated by water. As the temperature is increased towards the LCST, the polymer undergoes a conformational collapse into a compact globule, expelling water molecules. This coil-to-globule transition observed in simulations is the microscopic signature of the macroscopic phase separation. These simulations provide critical insights into the driving forces behind the transition, such as the interplay between polymer-water hydrogen bonds and hydrophobic interactions. scispace.com

The behavior of poly(this compound) in solution is governed by a complex network of intermolecular forces. MD simulations allow for a detailed investigation of these interactions at the atomic level. uno.edu

Hydrogen Bonding: Hydrogen bonds are crucial to the polymer's structure and interactions. Simulations can identify and quantify hydrogen bonds formed between different parts of the system:

Polymer-Water: Between the amide carbonyl oxygen, the carboxylic acid group of proline, and water molecules. These interactions are key to the polymer's solubility.

Intra-Polymer: Between amide groups on different parts of the same polymer chain, which can stabilize folded or globular conformations.

Inter-Polymer: Between different polymer chains, which can lead to aggregation.

Ionic Interactions: The carboxylic acid group of the L-proline residue is ionizable. At neutral or high pH, it will be deprotonated to form a carboxylate anion. MD simulations can explicitly model these charges and the resulting electrostatic interactions. These ionic interactions include repulsion between negatively charged groups along the polymer chain, which tends to swell the polymer, and interactions with counter-ions in the solution. By simulating the system at different pH values (i.e., different protonation states), the pH-responsive behavior of the polymer can be directly investigated.

Table 3: Intermolecular Forces Investigated via Simulation for Poly(this compound) Systems

| Force Type | Interacting Groups | Significance |

| Hydrogen Bonding | Amide C=O, Carboxyl OH/O⁻, Water | Governs solubility, polymer collapse, and secondary structure. |

| Ionic Interactions | Carboxylate groups (-COO⁻), Counter-ions | Critical for pH-responsiveness and polymer chain expansion/swelling. |

| van der Waals Forces | All atoms (especially hydrophobic parts like the methyl group and proline ring) | Contribute to overall chain packing, hydrophobic collapse, and aggregation. |

Rational Design of Functional Materials through Computational Chemistry

Computational chemistry has emerged as an indispensable tool in modern materials science, offering a pathway to design and predict the properties of novel functional materials in silico before their synthesis. nih.govrsc.org This approach is particularly valuable for designing polymers and materials based on complex monomers like this compound, where the conformational flexibility and potential for specific intermolecular interactions, such as hydrogen bonding, play a crucial role in determining the final properties of the material. By employing a range of computational techniques, researchers can gain deep insights into the structure-property relationships of these systems at the molecular level.

Furthermore, DFT allows for the calculation of various molecular properties that are crucial for understanding the monomer's reactivity and its potential to form specific interactions. These properties include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. For instance, the calculated energies of the HOMO and LUMO can provide insights into the monomer's susceptibility to nucleophilic and electrophilic attack, which is fundamental to understanding its polymerization behavior.

To bridge the gap between the properties of the monomer and the macroscopic behavior of the resulting polymer, molecular dynamics (MD) simulations are often employed. researchgate.net MD simulations allow for the study of the dynamic behavior of molecular systems over time, providing a means to investigate the conformational landscape of oligomers and polymers of this compound in various environments. By simulating the interactions between polymer chains and with solvent molecules, MD can predict key material properties such as the glass transition temperature, mechanical strength, and diffusion of small molecules through the polymer matrix.

The insights gained from these computational studies can be summarized in data tables to guide the experimental synthesis and characterization of new materials. An example of the type of data that can be generated for the this compound monomer using DFT is presented below:

| Calculated Property | Value | Significance |

| HOMO Energy | -7.2 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -1.5 eV | Indicates susceptibility to nucleophilic attack |

| Dipole Moment | 3.8 D | Relates to polarity and intermolecular interactions |

| Proline Ring Pucker | Endo/Exo | Influences polymer stereochemistry and conformation |

Similarly, MD simulations can provide valuable data on the properties of the corresponding polymer, poly(this compound):

| Simulated Property | Predicted Value | Implication for Material Performance |

| Glass Transition Temp. (Tg) | 150 °C | Defines the operational temperature range |

| Radius of Gyration (Rg) | 2.5 nm | Describes the compactness of the polymer coil |

| Self-Diffusion Coefficient | 1x10⁻⁸ cm²/s | Relates to material transport properties |

| Young's Modulus | 2.1 GPa | Indicates the stiffness of the material |